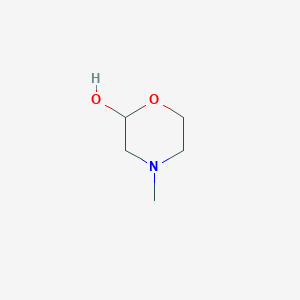
4-Methylmorpholin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylmorpholin-2-ol is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic odor and is soluble in organic solvents, water, and ethanol . It is used in various industrial applications, including as a solvent for dyes, resins, waxes, and pharmaceuticals .
Vorbereitungsmethoden
4-Methylmorpholin-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and formic acid. The process includes the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the solution. The product is then distilled to obtain pure this compound .
Analyse Chemischer Reaktionen
4-Methylmorpholin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base catalyst in the synthesis of thiobenzamides via the Willgerodt-Kindler reaction . Additionally, it can be used as a reactant to synthesize quaternary ammonium complexes applicable as complexing agents in redox flow batteries . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylmorpholin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a catalyst in various organic reactions . In biology, it is utilized in the synthesis of biopolymers for cosmetic, pharmaceutical, and nutraceutical applications . In the medical field, it serves as a precursor to N-methylmorpholine N-oxide, which is used in the preparation of morpholinium cation-based ionic liquids . Industrially, it is employed as a crosslinker in the preparation of polyurethane foams, elastomers, and adhesives .
Wirkmechanismus
The mechanism of action of 4-Methylmorpholin-2-ol involves its role as a catalyst in various chemical reactions. It facilitates the formation of urethane by acting as an amine catalyst, which significantly alters the reaction mechanism compared to the catalyst-free case . The compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the efficiency and selectivity of the reactions.
Vergleich Mit ähnlichen Verbindungen
4-Methylmorpholin-2-ol can be compared with other similar compounds such as morpholine, N-methylmorpholine, and metolachlor morpholinone . While morpholine and N-methylmorpholine are also used as solvents and catalysts, this compound is unique due to its specific applications in the synthesis of biopolymers and polyurethane foams . Metolachlor morpholinone, on the other hand, is a metabolite of metolachlor and is used in different industrial applications .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
4-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
MTGVGNZITVPYNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCOC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
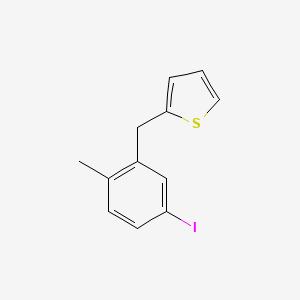

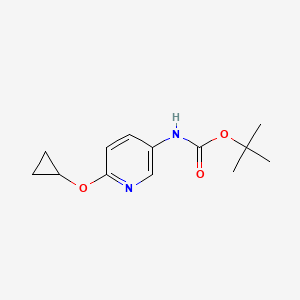
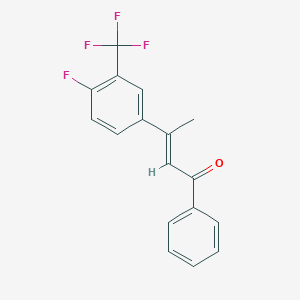
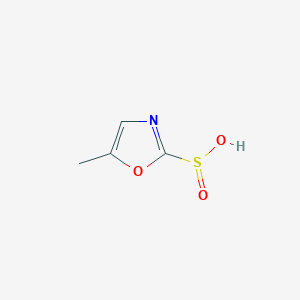
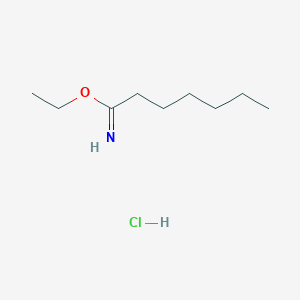
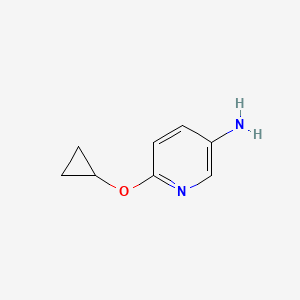
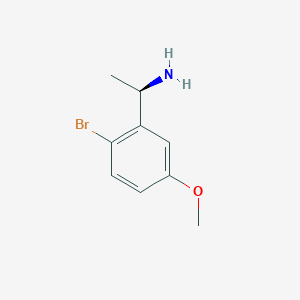

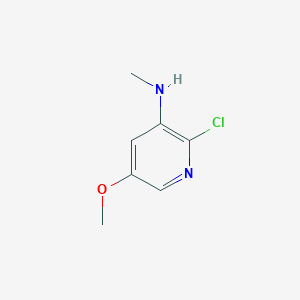
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
